molecular formula C27H23BrN2O5 B11683018 (5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11683018
M. Wt: 535.4 g/mol
InChI Key: XVTJBENYDZDZPG-FYJGNVAPSA-N
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Description

(5E)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring, a brominated benzyl ether, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of the diazinane ring and the introduction of the brominated benzyl ether and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

(5E)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE include other diazinane derivatives and brominated benzyl ethers. Examples include:

Uniqueness

The uniqueness of (5E)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for scientific investigation.

Properties

Molecular Formula

C27H23BrN2O5

Molecular Weight

535.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H23BrN2O5/c1-3-34-23-15-19(14-22(28)24(23)35-16-18-7-5-4-6-8-18)13-21-25(31)29-27(33)30(26(21)32)20-11-9-17(2)10-12-20/h4-15H,3,16H2,1-2H3,(H,29,31,33)/b21-13+

InChI Key

XVTJBENYDZDZPG-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br)OCC4=CC=CC=C4

Origin of Product

United States

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